![molecular formula C10H13ClO B13966591 Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride CAS No. 65313-40-8](/img/structure/B13966591.png)
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride typically involves the reaction of dispiro[2.0.4~4~.1~3~]nonane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the compound. Safety measures are crucial due to the reactivity of thionyl chloride and the potential release of harmful gases.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dispiro[2.0.4~4~.1~3~]nonane-9-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols are used under mild conditions, often with a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, sometimes with a catalyst to speed up the reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products
Amides and Esters: Formed from substitution reactions.
Dispiro[2.0.4~4~.1~3~]nonane-9-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride involves its reactivity with various nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro[3.0.3~5~.1~4~]nonane-9-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a carbonyl chloride.
Dispiro[2.0.3~4~.1~3~]octane-6-carboxylic acid: Another spirocyclic compound with a different ring size and functional group.
Uniqueness
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride is unique due to its specific spirocyclic structure and the presence of a reactive carbonyl chloride group. This combination of features makes it particularly useful in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
65313-40-8 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
dispiro[2.0.44.13]nonane-9-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-8(12)7-9(3-1-2-4-9)10(7)5-6-10/h7H,1-6H2 |
InChI-Schlüssel |
MADWXWXARNADNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(C23CC3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


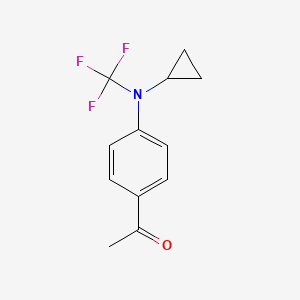
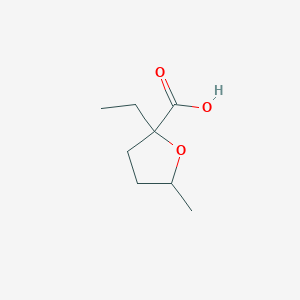
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
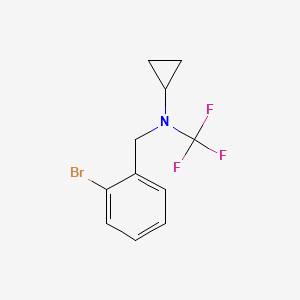

![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
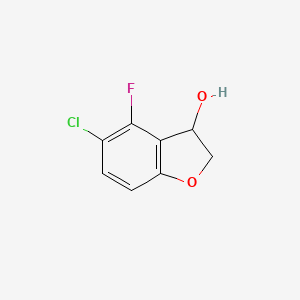

![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
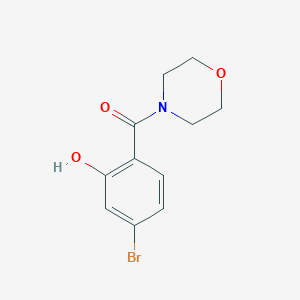
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
